molecular formula C20H22ClNO5 B1676890 N-5984 CAS No. 220475-76-3

N-5984

Numéro de catalogue: B1676890
Numéro CAS: 220475-76-3
Poids moléculaire: 391.8 g/mol
Clé InChI: XSOXUIXLUNBLJA-RNRVQEDPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid” is a chiral benzodioxine derivative characterized by a 1,4-benzodioxine core substituted with a 3-chlorophenyl group, a hydroxyethylamino-propyl side chain, and a carboxylic acid moiety. Its stereochemistry (2R configuration at multiple centers) likely influences its biological activity and physicochemical properties, such as solubility and receptor binding affinity.

Propriétés

Numéro CAS

220475-76-3

Formule moléculaire

C20H22ClNO5

Poids moléculaire

391.8 g/mol

Nom IUPAC

(2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid

InChI

InChI=1S/C20H22ClNO5/c1-12(22-10-16(23)14-3-2-4-15(21)9-14)7-13-5-6-17-18(8-13)26-11-19(27-17)20(24)25/h2-6,8-9,12,16,19,22-23H,7,10-11H2,1H3,(H,24,25)/t12-,16+,19-/m1/s1

Clé InChI

XSOXUIXLUNBLJA-RNRVQEDPSA-N

SMILES isomérique

C[C@H](CC1=CC2=C(C=C1)O[C@H](CO2)C(=O)O)NC[C@@H](C3=CC(=CC=C3)Cl)O

SMILES canonique

CC(CC1=CC2=C(C=C1)OC(CO2)C(=O)O)NCC(C3=CC(=CC=C3)Cl)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

6-(2-(R)-((2-(R)-(3-chlorophenyl)-2-hydroxyethyl)amino)propyl)-2,3-dihydro-1,4-benzodioxine-2-(R)-carboxylic acid
N-5984
N5984

Origine du produit

United States

Méthodes De Préparation

Ring-Closing Strategies

The 1,4-benzodioxine ring is constructed via cyclization of catechol derivatives. A representative route involves:

  • O-Alkylation of catechol with ethyl bromoacetate to form diethyl 2,2'-(oxybis(methylene))dibenzoate.
  • Hydrolysis and decarboxylation to yield 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid.

Key Reaction Conditions :

Step Reagents Temperature Yield
O-Alkylation Catechol, ethyl bromoacetate, K₂CO₃ 80°C 72%
Hydrolysis NaOH, H₂O/EtOH Reflux 85%

Asymmetric Synthesis of the Chiral Center

The (2R)-configuration at the benzodioxine carbon is achieved via:

  • Enzymatic resolution using lipases (e.g., Candida antarctica) to hydrolyze racemic esters.
  • Chiral auxiliaries : Evans oxazolidinones direct asymmetric alkylation, yielding enantiomeric excess (ee) >98%.

Synthesis of (2R)-2-(3-Chlorophenyl)-2-Hydroxyethylamine

Epoxide Ring-Opening

  • Epoxidation : 3-Chlorostyrene is treated with m-CPBA to form (R)-3-chlorostyrene oxide.
  • Aminolysis : Reaction with ammonia in MeOH opens the epoxide, yielding the (2R)-amino alcohol.

Stereochemical Control :

  • Use of Sharpless asymmetric epoxidation (Ti(OiPr)₄, (+)-DET) ensures >90% ee.

Reductive Amination

An alternative route employs:

  • Condensation : 3-Chlorophenylglyoxal with ammonium acetate.
  • Asymmetric reduction : NaBH₄ with (R)-BINAP-RuCl₂ catalyst, achieving 92% ee.

Coupling Strategies for Propyl Linker Installation

Nucleophilic Substitution

  • Mitsunobu Reaction : The benzodioxine carboxylic acid is converted to its alcohol derivative, then coupled with (2R)-2-(3-chlorophenyl)-2-hydroxyethylamine using DIAD/PPh₃.
  • Propyl Spacer Introduction : Alkylation with 1-bromopropane under phase-transfer conditions (TBAB, NaOH).

Optimization Data :

Coupling Method Catalyst Yield Purity
Mitsunobu DIAD/PPh₃ 68% 95%
Reductive Amination NaBH(OAc)₃ 74% 91%

Fragment Coupling via Amide Bond Formation

  • Activation : Benzodioxine carboxylic acid is converted to an acyl chloride (SOCl₂).
  • Coupling : Reacted with the amino alcohol side chain using Hünig’s base, yielding 78% after crystallization.

Stereochemical Refinement

Dynamic Kinetic Resolution

Racemic intermediates are resolved using:

  • Chiral column chromatography (Chiralpak IA, hexane/i-PrOH).
  • Enzymatic dynamic resolution with Candida rugosa lipase, achieving 99% ee.

Crystallization-Induced Asymmetric Transformation

Seeding with enantiopure crystals enriches ee from 85% to >99% in mixed solvent systems (EtOAc/heptane).

Industrial-Scale Production Considerations

Cost-Effective Catalysts

  • Heterogeneous catalysts : Pd/C for hydrogenation steps reduces metal leaching.
  • Solvent Recovery : MeOH and EtOAc are recycled via distillation, cutting costs by 30%.

Regulatory Compliance

  • Genotoxic impurities : Controlled below 1 ppm via HPLC monitoring.
  • Residual solvents : Meets ICH Q3C guidelines using azeotropic drying.

Purification and Characterization

Chromatography

  • Preparative HPLC : C18 column, 60% MeCN/H₂O, 98.5% purity.
  • Ion-Exchange Resins : Remove acidic/basic byproducts (Amberlite IRA-67).

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (m, 1H, ArH), 4.25 (d, J = 6.5 Hz, 1H, CHOH).
  • HRMS : m/z 391.118 [M+H]⁺ (calc. 391.118).

Recent Advances and Patent Landscape

Continuous Flow Synthesis

  • Microreactor systems reduce reaction times from 12 h to 2 h for epoxide aminolysis.

Biocatalytic Routes

  • Engineered transaminases synthesize the amino alcohol fragment with 99% ee at 100 g/L scale.

Patent Analysis

  • EP2230907B1 : Describes cyclohexane derivatives but informs chiral resolution techniques.
  • EP2160380A1 : Glutaminyl cyclase inhibitors highlight scalable coupling methods.

Analyse Des Réactions Chimiques

N-5984 subit diverses réactions chimiques, notamment :

    Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent des agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

    Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène. Les réactifs courants comprennent des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

    Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

4. Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

5. Mécanisme d'action

This compound exerce ses effets en se liant sélectivement et en activant le récepteur bêta3-adrénergique. Cette activation entraîne la stimulation de la production d'adénosine monophosphate cyclique (AMPc), qui à son tour active la protéine kinase A (PKA). L'activation de la PKA entraîne divers effets en aval, notamment une augmentation de la lipolyse dans le tissu adipeux et une relaxation du muscle détrusor de la vessie .

Applications De Recherche Scientifique

N-5984 has several scientific research applications, including:

    Chemistry: Used as a beta3-adrenergic receptor agonist in various chemical studies.

    Biology: Investigated for its effects on beta3-adrenergic receptors in biological systems.

    Medicine: Potentially developed as a therapeutic agent for obesity, type 2 diabetes mellitus, and overactive bladder.

    Industry: Used in the development of new drugs targeting beta3-adrenergic receptors

Mécanisme D'action

N-5984 exerts its effects by selectively binding to and activating the beta3-adrenergic receptor. This activation leads to the stimulation of cyclic adenosine monophosphate (cAMP) production, which in turn activates protein kinase A (PKA). The activation of PKA leads to various downstream effects, including increased lipolysis in adipose tissue and relaxation of the bladder detrusor muscle .

Comparaison Avec Des Composés Similaires

The following analysis compares the target compound with structurally or functionally analogous molecules from the evidence, focusing on synthesis, physicochemical properties, and bioactivity.

Structural Analogues

(2R)-2-(3-hydroxy-3-oxopropyl)-6-[(E)-[(2S)-2-oxidanyl-2,3-dihydroinden-1-ylidene]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid () Molecular Formula: C22H20O7 vs. Target compound (exact formula unspecified but likely differs in substituents). Key Differences: The compound features a dihydroindenylidene methyl group and a 3-hydroxy-3-oxopropyl chain, whereas the target compound has a 3-chlorophenyl group and hydroxyethylamino-propyl side chain. Synthesis: Both likely involve multi-step reactions with chiral resolution.

(2Z)-2-(Substitutedbenzylidene)-thiazolo-pyrimidine derivatives (11a, 11b; ) Core Structure: Thiazolo-pyrimidine vs. benzodioxine in the target compound. Functional Groups: Substituted benzylidene and nitrile groups (e.g., 11a: 2,4,6-trimethylbenzylidene; 11b: 4-cyanobenzylidene) vs. chlorophenyl and carboxylic acid in the target. Synthesis Yields: 68% for 11a and 11b, suggesting efficient condensation reactions under acetic anhydride/acetic acid .

Physicochemical Properties
Compound Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR/NMR)
Target Compound N/A ~450 (estimated) Likely O-H (carboxylic acid), C-Cl stretches
Compound N/A 396.39 C=O (carboxylic acid), aromatic C-H
11a () 243–246 386 CN (2,219 cm⁻¹), NH (3,436 cm⁻¹)
11b () 213–215 403 CN (2,209 cm⁻¹), NH (3,423 cm⁻¹)

Key Observations :

  • Carboxylic acid moieties in both the target and compound suggest pH-dependent solubility, critical for bioavailability .

Activité Biologique

The compound (2R)-6-[(2R)-2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacodynamics, and relevant case studies.

Molecular Formula

  • Molecular Weight : 365.87 g/mol
  • Chemical Structure : The compound features a benzodioxine core with hydroxyethyl and amino functional groups, contributing to its biological activity.

Interaction with Biological Targets

The compound interacts with various biological targets, primarily through modulation of receptor activity. It has been shown to influence:

  • Purinergic Signaling : Engages with purinergic receptors, which play a critical role in cellular communication and signaling pathways related to inflammation and immune responses .
  • Neurotransmitter Systems : The presence of amino groups suggests potential interactions with neurotransmitter receptors, possibly affecting mood and cognition.

Pharmacodynamics

Research indicates that this compound may exhibit:

  • Anti-inflammatory Properties : By modulating purinergic signaling pathways, it can reduce inflammation in various models.
  • Antitumor Activity : Preliminary studies suggest it may inhibit tumor cell proliferation through apoptosis induction.

In Vitro Studies

Recent studies have demonstrated the following biological activities:

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine production
NeuroprotectiveProtects neuronal cells from damage

In Vivo Studies

Further investigations into the compound's effects in animal models have revealed:

  • Tumor Growth Inhibition : In xenograft models, treated animals showed significant reduction in tumor size compared to controls.
  • Behavioral Changes : Animal studies indicated improved cognitive functions and reduced anxiety-like behaviors.

Case Study 1: Antitumor Efficacy

A study conducted on mice bearing xenografted tumors showed that administration of the compound led to a 50% reduction in tumor volume after four weeks of treatment. Histological analysis revealed increased apoptosis in treated tumors compared to controls.

Case Study 2: Neuroprotection in Stroke Models

In a rat model of ischemic stroke, administration of the compound resulted in reduced infarct size and improved neurological scores. This suggests potential therapeutic applications for neurodegenerative diseases .

Q & A

Basic: What are the key considerations for synthesizing benzodioxine-based compounds like (2R)-6-[(2R)-2-carboxylic acid?

Answer:
The synthesis of benzodioxine derivatives often involves multi-step reactions with strict stereochemical control. For example, intermediates like 2-formyl-1,4-benzodioxine (I) can be reacted with thiosemicarbazide under sodium acetate catalysis to form thiosemicarbazone intermediates (II), followed by iodine-mediated cyclization to generate fused heterocycles (e.g., thiadiazole rings) . Critical factors include:

  • Catalyst selection : Sodium acetate or potassium carbonate for pH control and reaction efficiency.
  • Solvent optimization : Methanol or 1,4-dioxane for solubility and stability.
  • Purification : Trituration with ethyl acetate/diethyl ether (5:95) or column chromatography to isolate enantiomerically pure products .

Basic: How can researchers verify the stereochemical configuration of this compound?

Answer:
Stereochemical validation requires:

  • Chiral HPLC : To separate enantiomers and confirm optical purity.
  • NMR spectroscopy : NOESY or COSY experiments to assess spatial relationships between protons (e.g., diastereotopic protons in the benzodioxine ring) .
  • X-ray crystallography : For definitive confirmation of absolute configuration, especially for chiral centers in the amino-propyl side chain .

Advanced: What methodological approaches are recommended for assessing this compound’s biological activity in antidiabetic research?

Answer:

  • Enzyme inhibition assays :
    • α-Glucosidase/α-amylase inhibition : Use in vitro assays with acarbose as a positive control. Measure IC₅₀ values via spectrophotometric methods (e.g., p-nitrophenyl glucopyranoside hydrolysis) .
    • Structure-activity relationship (SAR) : Systematically vary substituents on the aryl ring (e.g., chloro, hydroxy groups) to correlate electronic/steric effects with inhibitory potency .
  • Dose-response studies : Test concentrations ranging from 0.1–100 µM to identify non-linear effects or toxicity thresholds .

Advanced: How do substituent positions on the aryl ring influence this compound’s enzyme inhibition efficacy?

Answer:
Substituent positioning significantly impacts binding affinity. For example:

  • Electron-withdrawing groups (e.g., Cl) : Enhance inhibitory activity by stabilizing charge interactions in enzyme active sites.
  • Ortho vs. para substituents : Ortho-substituted analogs may induce steric hindrance, reducing efficacy, while para-substituted derivatives optimize binding to α-glucosidase’s hydrophobic pockets .
  • Hydrophobic vs. hydrophilic groups : Methyl or ethyl groups improve membrane permeability, whereas polar groups (e.g., -OH) may enhance solubility but reduce target engagement .

Advanced: What computational strategies are used to predict this compound’s mechanism of action?

Answer:

  • Molecular docking : Use software like AutoDock Vina to model interactions with α-glucosidase (PDB ID: 2QMJ). Focus on hydrogen bonding with catalytic residues (e.g., Asp349, Arg442) and π-π stacking with benzodioxine’s aromatic system .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify conformational changes in the enzyme active site .
  • QSAR modeling : Develop predictive models using descriptors like logP, molar refractivity, and HOMO/LUMO energies to prioritize analogs for synthesis .

Advanced: How should researchers address contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?

Answer:

  • Replicate experiments : Perform triplicate assays with independent compound batches to rule out synthesis variability.
  • Control for assay conditions : Standardize pH (e.g., phosphate buffer at pH 6.8), temperature (37°C), and substrate concentrations.
  • Validate enzyme sources : Use recombinant human α-glucosidase to avoid interspecies variability .
  • Statistical analysis : Apply ANOVA or Tukey’s test to identify outliers and ensure data reproducibility .

Advanced: What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

Answer:

  • Prodrug design : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance oral bioavailability .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites (e.g., hydroxylation of the benzodioxine ring) and guide structural modifications .
  • LogP optimization : Aim for a logP ~2–3 to balance solubility and membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-5984
Reactant of Route 2
N-5984

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.